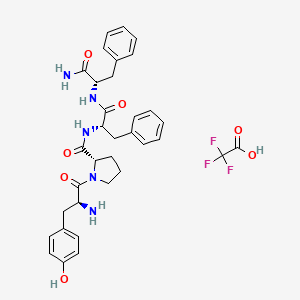

Endomorphin 2 (TFA)

Übersicht

Beschreibung

Endomorphin 2 (Trifluoressigsäure) ist ein endogenes Opioidpeptid und eines der beiden Endomorphine. Es hat die Aminosäuresequenz Tyrosyl-Prolyl-Phenylalanyl-Phenylalaninamid. Endomorphin 2 ist ein hochaffiner, hochspezifischer Agonist des μ-Opioidrezeptors. Es findet sich hauptsächlich im Rückenmark und im unteren Hirnstamm, wo es eine bedeutende Rolle bei der Schmerzmodulation spielt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Endomorphin 2 kann mit Hilfe der Festphasenpeptidsynthese (SPPS) synthetisiert werden. Der Prozess beinhaltet die sequenzielle Zugabe von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Die typischen Schutzgruppen, die verwendet werden, sind Fluorenylmethyloxycarbonyl (Fmoc) für die Aminogruppe und tert-Butyl (tBu) für die Seitenketten. Die Synthese wird unter milden Bedingungen durchgeführt, um Racemisierung und Abbau des Peptids zu verhindern .

Industrielle Produktionsmethoden

Die industrielle Produktion von Endomorphin 2 umfasst die großtechnische SPPS, gefolgt von der Reinigung mit Hilfe der Hochleistungsflüssigchromatographie (HPLC). Das gereinigte Peptid wird anschließend lyophilisiert, um das Endprodukt zu erhalten. Die Trifluoressigsäure-Salzform wird üblicherweise verwendet, um die Stabilität und Löslichkeit des Peptids zu verbessern .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Endomorphin 2 can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical protecting groups used are fluorenylmethyloxycarbonyl (Fmoc) for the amino group and tert-butyl (tBu) for the side chains. The synthesis is carried out under mild conditions to prevent racemization and degradation of the peptide .

Industrial Production Methods

Industrial production of endomorphin 2 involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product. The trifluoroacetate salt form is commonly used to enhance the stability and solubility of the peptide .

Analyse Chemischer Reaktionen

Reaktionstypen

Endomorphin 2 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der Tyrosinrest kann oxidiert werden, um Dityrosin zu bilden.

Reduktion: Reduktion von Disulfidbrücken, falls vorhanden.

Substitution: Substitutionsreaktionen können an den Phenylalaninresten auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder andere Reduktionsmittel.

Substitution: Verschiedene Elektrophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Oxidation: Dityrosin.

Reduktion: Reduziertes Peptid mit freien Thiolgruppen.

Substitution: Substituierte Phenylalaninderivate.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

- Analgesic Effects :

- Receptor Affinity :

- Transport Characteristics :

Development of Analogues

The development of EM-2 analogues has been pivotal in enhancing its pharmacological profile. Various studies have focused on modifying specific amino acid residues to improve receptor selectivity and bioactivity:

- Bifunctional Analogues :

- Cyclization Studies :

- Solid-Phase Synthesis :

Case Studies

Several case studies illustrate the potential applications of EM-2 in clinical settings:

- Pain Management :

- Addiction Treatment :

- Neurological Disorders :

Summary Table of Applications

Wirkmechanismus

Endomorphin 2 exerts its effects by binding to the μ-opioid receptor, a G-protein-coupled receptor. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the opening of potassium channels and closing of calcium channels, leading to hyperpolarization of the neuron and inhibition of neurotransmitter release. Additionally, endomorphin 2 induces the release of dynorphin A and [Met]enkephalin, which activate κ- and δ-opioid receptors, respectively .

Vergleich Mit ähnlichen Verbindungen

Endomorphin 2 wird mit anderen endogenen Opioidpeptiden verglichen, wie z. B.:

Endomorphin 1: Ähnliche Struktur, aber unterschiedliche Aminosäuresequenz (Tyrosyl-Prolyl-Tryptophyl-Phenylalaninamid).

β-Endorphin: Ein längeres Peptid mit einer anderen Sequenz und einer breiteren Rezeptoraffinität.

Enkephaline: Kürzere Peptide mit unterschiedlichen Sequenzen und Rezeptoraffinitäten.

Endomorphin 2 ist einzigartig aufgrund seiner hohen Spezifität und Affinität für den μ-Opioidrezeptor, was es zu einem vielversprechenden Kandidaten für die Entwicklung neuer Analgetika mit reduzierten Nebenwirkungen macht .

Biologische Aktivität

Endomorphin 2 (TFA) is a potent endogenous opioid peptide that primarily interacts with the μ-opioid receptor (MOR). Its biological activity has been extensively studied, revealing a range of pharmacological effects, particularly in pain modulation and neuroprotection. This article synthesizes findings from various studies, highlighting the compound's efficacy, structural modifications, and potential therapeutic applications.

Overview of Endomorphin 2

Endomorphin 2 (EM-2) is a tetrapeptide with the sequence Tyr-Pro-Phe-Phe-NH₂. It exhibits high selectivity for μ-opioid receptors compared to other opioid receptors, making it a significant focus for research in pain management and related disorders .

EM-2 exerts its biological effects primarily through the activation of μ-opioid receptors, which are widely distributed in the central nervous system (CNS). Upon binding, EM-2 induces analgesic effects by modulating neurotransmitter release and inhibiting pain pathways. The antinociceptive properties of EM-2 have been demonstrated in various models of pain, including formalin-induced pain in rodents, where it significantly reduced c-Fos expression in the dorsal horn of the spinal cord, indicating decreased pain signaling .

Structural Modifications and Their Impact

Research into structural modifications of EM-2 has revealed that alterations can enhance its stability and receptor affinity. For instance, cyclic analogs of EM-2 have shown improved biostability and altered pharmacokinetic profiles while retaining biological activity . A study found that introducing conformational constraints affected binding affinity to MOR; specifically, modifications that hindered the peptide's flexibility resulted in diminished receptor interaction .

| Modification | Effect on Activity | Reference |

|---|---|---|

| Cyclization | Increased biostability | |

| Conformational constraints | Reduced binding affinity | |

| C-terminal modifications | Detrimental to activity |

Pharmacological Applications

The primary pharmacological application of EM-2 is its role as an analgesic agent. Its antinociceptive effects have been confirmed through various experimental models:

- Antinociceptive Effects : EM-2 has shown significant efficacy in reducing pain responses in both acute and chronic pain models.

- Potential for Neurological Disorders : Due to its neuroprotective properties, EM-2 may also play a role in treating neurodegenerative diseases by modulating neuroinflammation and apoptosis .

Case Studies

Several studies have investigated the efficacy of EM-2 in clinical and preclinical settings:

- Formalin Test in Rodents : A study demonstrated that EM-2 significantly suppressed formalin-induced pain behaviors more effectively than other opioid peptides .

- Chronic Pain Models : In neuropathic pain models, EM-2 administration led to substantial reductions in allodynia and hyperalgesia, suggesting its potential as a therapeutic agent for chronic pain management .

- Neuroprotection : Research indicates that EM-2 can mitigate neuronal damage following ischemic events, highlighting its dual role as both an analgesic and a neuroprotective agent .

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N5O5.C2HF3O2/c33-25(18-23-13-15-24(38)16-14-23)32(42)37-17-7-12-28(37)31(41)36-27(20-22-10-5-2-6-11-22)30(40)35-26(29(34)39)19-21-8-3-1-4-9-21;3-2(4,5)1(6)7/h1-6,8-11,13-16,25-28,38H,7,12,17-20,33H2,(H2,34,39)(H,35,40)(H,36,41);(H,6,7)/t25-,26-,27-,28-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJAQAAWBPIPNC-ZLYCMTQRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38F3N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

685.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.